Dilauroylphosphatidic acid
Description
Molecular Formula and Isomeric Configuration
Dilauroylphosphatidic acid (DLPA) is a glycerophospholipid characterized by a sn-glycerol-3-phosphate backbone esterified with two lauroyl (dodecanoyl) chains. Its molecular formula is C27H53O8P , with a molecular weight of 536.7 g/mol for the free acid form and 558.67 g/mol for the monosodium salt. The sodium salt form, commonly used in biochemical studies, has the formula C27H52O8PNa .
The isomeric configuration is defined by the stereospecific numbering (sn) system:
- sn-1 and sn-2 positions: occupied by lauroyl (C12:0) chains.
- sn-3 position: phosphate group.
This arrangement creates a chiral center at the sn-2 carbon, resulting in the (R) -configuration. The structural specificity is critical for its interactions in lipid bilayers and enzymatic recognition.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular formula (acid) | C27H53O8P |
| Molecular weight (acid) | 536.7 g/mol |
| Sodium salt formula | C27H52O8PNa |
| Acyl chains | Two dodecanoyl (C12:0) groups at sn-1 and sn-2 |
| Phosphate position | sn-3 |
Synonyms and CAS Registry Numbers
DLPA is recognized by multiple synonyms, reflecting its structural and functional roles:
- 1,2-Didodecanoyl-sn-glycero-3-phosphate
- PA(12:0/12:0) (Lipid Maps nomenclature)
- Dilauroyl phosphatidic acid
- Monosodium 1,2-Dilauroyl-sn-glycero-3-phosphate
Its CAS Registry Number is 108321-06-8 .
Table 2: Common Synonyms and Identifiers
| Synonym | Source |
|---|---|
| PA(12:0/12:0) | LIPID MAPS |
| 1,2-Dilauroyl-sn-glycero-3-phosphate | PubChem |
| Dilauroyl phosphatidic acid | ChemSpider |
Stereochemical Specificity (sn-Glycerol Backbone)
The sn-glycerol backbone is a defining feature of glycerophospholipids. In DLPA, the phosphate group at sn-3 imposes chirality, distinguishing it from archaeal lipids (e.g., sn-glycerol-1-phosphate). The (R) -configuration at sn-2 ensures compatibility with eukaryotic membrane systems, influencing lipid packing and signaling.
Conformational studies reveal that the sn-3 substituent (phosphate) stabilizes the gt(+) helical conformation in polar solvents, enhancing interactions with proteins like phospholipase C. This stereochemical specificity is conserved across mammalian phosphatidic acids, underscoring its biological relevance.
Table 3: Comparison of Glycerophospholipid Configurations
| Lipid Type | Backbone Configuration | Phosphate Position | Biological Source |
|---|---|---|---|
| DLPA | sn-glycerol-3-phosphate | sn-3 | Eukaryotes |
| Archaeal ether lipids | sn-glycerol-1-phosphate | sn-1 | Archaea |
| Phosphatidylcholine | sn-glycerol-3-phosphate | sn-3 | Eukaryotes |
The enantiomeric purity of DLPA is essential for synthetic applications, as racemic mixtures exhibit altered physicochemical properties. Commercial DLPA is typically provided as the sodium salt to enhance solubility and stability.
Properties
Molecular Formula |
C27H53O8P |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(2-dodecanoyloxy-3-phosphonooxypropyl) dodecanoate |
InChI |
InChI=1S/C27H53O8P/c1-3-5-7-9-11-13-15-17-19-21-26(28)33-23-25(24-34-36(30,31)32)35-27(29)22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3,(H2,30,31,32) |
InChI Key |
OKLASJZQBDJAPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCC |
Synonyms |
dilauroylphosphatidic acid |
Origin of Product |
United States |
Scientific Research Applications
Drug Delivery Systems
Liposomal Formulations
Dilauroylphosphatidic acid is commonly utilized in the formulation of liposomes, which are vesicles made from lipid bilayers. These liposomes serve as carriers for therapeutic agents, enhancing their delivery to target sites. The unique properties of this compound contribute to the stability and efficacy of these formulations.
- Stability and Release Profiles : Liposomes containing this compound exhibit improved stability compared to those made with other phospholipids. This stability is crucial for controlled drug release, making it a preferred choice in developing sustained-release formulations for various diseases, including cancer and respiratory conditions .
- Therapeutic Applications : Several liposome-based products have been approved for clinical use, including Doxil and AmBisome. These products leverage the biocompatibility of phospholipids, including this compound, to enhance therapeutic efficacy while minimizing side effects .
Membrane Biology
Role in Membrane Structure
this compound plays a significant role in the formation and stability of biological membranes. Its unique chain length and structure influence membrane fluidity and permeability.
- Critical Aggregation Concentration : Research has shown that this compound has specific critical aggregation concentrations that dictate its ability to form supramolecular structures such as liposomes . This property is essential for understanding how phospholipids interact within cellular membranes.
- Membrane Interaction Studies : Studies indicate that this compound can affect membrane dynamics and protein interactions within lipid bilayers. It has been observed to enhance the activity of certain proteins involved in signal transduction pathways, thereby influencing cellular responses .
Signaling Molecule
Phosphatidic Acid as a Lipid Messenger
this compound serves as a precursor to phosphatidic acid, which acts as a signaling molecule in various cellular processes.
- Superoxide Production : In plant systems, phosphatidic acid derived from this compound has been shown to mediate superoxide production through its interaction with phospholipase D enzymes. This signaling pathway is crucial for plant responses to stress .
- Cellular Responses : The ability of this compound to modulate reactive oxygen species production highlights its importance in cellular signaling. It can influence processes such as cell growth, differentiation, and stress responses .
Summary Table of Applications
| Application Area | Key Findings |
|---|---|
| Drug Delivery Systems | Enhances stability and controlled release in liposomal formulations; used in approved therapies like Doxil. |
| Membrane Biology | Influences membrane fluidity; critical aggregation concentration affects supramolecular structure formation. |
| Signaling Molecule | Mediates superoxide production; plays a role in cellular signaling pathways affecting growth and stress responses. |
Case Studies
- Liposomal Drug Delivery : A study demonstrated that liposomes containing this compound improved the therapeutic index of encapsulated drugs by enhancing their bioavailability and targeting efficiency in cancer therapy .
- Membrane Interaction Analysis : Research on the interaction between this compound and membrane proteins revealed that it significantly enhances the activity of certain enzymes involved in lipid metabolism, indicating its potential role in metabolic regulation .
- Plant Stress Response Mechanism : A case study highlighted how phosphatidic acid derived from this compound plays a critical role in mediating oxidative stress responses in plants, showcasing its importance beyond human health applications .
Comparison with Similar Compounds
Key Observations:
Tail Length and Phase Behavior: DLPA (C12) exhibits a lower gel-to-liquid crystalline phase transition temperature compared to DMPA (C14) and DSPA (C18). This property makes DLPA more fluid at physiological temperatures, facilitating its use in dynamic membrane simulations . In mixed monolayers with perfluoroalkyl substances (PFAS), DLPA retains PFAS with a 3-carbon tail-length difference (e.g., PFDA, C10), whereas DSPA (C18) expels PFAS due to a 9-carbon mismatch .
Head Group Chemistry: DLPA’s anionic phosphate head group enables strong interactions with cations (e.g., Zn²⁺ in Langmuir-Blodgett films) and cationic surfactants, unlike zwitterionic DLPC . The negative charge of DLPA enhances phospholipase A2 (PLA2) activity in monolayers, which is further modulated by glycosphingolipids like sulfatides .
Enzyme Modulation
- Phospholipase A2 (PLA2): DLPA monolayers show higher PLA2 activity compared to DLPC due to stronger electrostatic interactions with the enzyme’s catalytic site. External electrostatic fields can reversibly enhance or inhibit DLPA hydrolysis, a response less pronounced in DLPC .
- Phospholipase C: Sulfatides increase phospholipase C activity in DLPA monolayers, whereas gangliosides (GM1, GD1a) inhibit it .
Comparative Advantages and Limitations
- Advantages of DLPA :
- Limitations: Limited stability in high-ionic-strength environments due to anionic charge screening. Shorter acyl chains reduce mechanical strength compared to DSPA or DMPA .
Preparation Methods
Cell-Free Systems Utilizing Acyltransferases
Recent advances in cell-free systems have enabled the reconstitution of phospholipid biosynthesis pathways. A key study demonstrated the synthesis of phosphatidic acid (PA) from acetyl-CoA and malonyl-CoA using a combination of PlsX (acyltransferase), PlsY (glycerol-3-phosphate acyltransferase), and PlsC (1-acylglycerol-3-phosphate acyltransferase) in a purified enzyme system. For DLPA, this method requires the sequential acylation of glycerol-3-phosphate with lauroyl-acyl carrier protein (lauroyl-ACP).
The process begins with fatty acid synthesis via Fab enzymes, generating lauroyl-ACP from acetyl-CoA and malonyl-CoA. PlsX then transfers the lauroyl group from ACP to glycerol-3-phosphate, producing lysophosphatidic acid (LPA). Subsequent acylation by PlsY and PlsC yields DLPA. Optimized conditions (37°C, pH 7.4, 10 mM Mg²⁺) achieved a turnover of 8 cycles per ACP molecule, synthesizing 120 µM LPA and 80 µM PA in 60 minutes. Challenges include enzyme instability in detergent-free systems and the need for precise stoichiometric ratios of acyl-ACP precursors.
Chemical Synthesis Approaches
Phosphorylation of Dilauroylglycerol
A classical method involves phosphorylating 1,2-dilauroyl-sn-glycerol using bis(triethylammonium) phosphate and trichloroacetonitrile. This procedure, adapted for radiolabeled PA, can be modified for DLPA by substituting dilauroylglycerol. The reaction proceeds via nucleophilic attack of the glycerol hydroxyl group on activated phosphate, yielding DLPA with 65–70% efficiency. Key parameters include:
-
Stoichiometry : 1:2 molar ratio of glycerol to phosphate donor.
-
Reaction Time : 2 hours at 25°C.
-
Purification : HPLC or TLC using chloroform/methanol/water (65:25:4, v/v/v).
This method is scalable but requires anhydrous conditions and generates side products like cyclic phosphates.
Acylation of Glycerol Phosphate
N-acylimidazole-mediated acylation offers a versatile route. In a representative protocol, glycerol-2-phosphate reacts with N-lauroylimidazole in acetonitrile/water (5:1, v/v) at pH 7.4. After 8 days, the mixture contains 44% 1,3-dilauroyl-sn-glycero-2-phosphate, alongside monoacyl and cyclic phosphate byproducts. Optimization strategies include:
-
Catalyst : Cyanamide (10 eq.) enhances acylation efficiency by activating phosphate groups.
-
Temperature : Heating at 65°C for 18 hours increases yields to 55%.
Prebiotic-Inspired Synthesis
Dehydration-Condensation Reactions
Simulating prebiotic conditions, ammonium laurate and glycerol phosphate undergo condensation in the presence of imidazole and cyanamide. Evaporation-driven dehydration at 65°C for 18 hours produces DLPA at 12% yield, alongside monoacyl derivatives. This method, while inefficient, highlights the plausibility of abiotic PA formation under early-Earth conditions.
Comparative Analysis of Methods
| Method | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|
| Enzymatic (PlsX/Y/C) | 80 µM PA | >90% | High specificity, mild conditions | Enzyme instability, complex purification |
| Chemical phosphorylation | 70% | 85% | Scalable, no enzymes required | Harsh reagents, byproduct formation |
| N-acylimidazole acylation | 44–55% | 75% | Modular for chain length variation | Long reaction times, solvent-intensive |
| Prebiotic condensation | 12% | 60% | Abiotically plausible | Low yield, mixed products |
Q & A
Q. What are the structural characteristics of DLPA, and how do they influence its role in membrane studies?
DLPA consists of a glycerol backbone esterified with two lauroyl (C12:0) fatty acid chains and a phosphate group at the sn-3 position . This structure confers amphiphilic properties, enabling its use in forming lipid bilayers for membrane dynamics research. The short acyl chains reduce phase transition temperatures compared to longer-chain phospholipids, making DLPA suitable for studying temperature-dependent membrane behavior. Researchers should characterize DLPA using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm acyl chain length and headgroup integrity .
Q. What methods are recommended for synthesizing DLPA derivatives for biochemical applications?
DLPA derivatives (e.g., Alkyne-PEG-DLPA) are synthesized via esterification or click chemistry to introduce functional groups like polyethylene glycol (PEG) or fluorescent tags . Key steps include:
- Purification : Use column chromatography with polar solvents (e.g., chloroform/methanol gradients) to isolate derivatives.
- Validation : Confirm conjugation efficiency via thin-layer chromatography (TLC) and matrix-assisted laser desorption/ionization (MALDI) MS.
- Stability testing : Assess lipid integrity under storage conditions (-20°C, inert atmosphere) .
Q. What analytical techniques are essential for verifying the purity and fatty acid composition of DLPA samples?
Gas chromatography (GC) coupled with flame ionization detection (FID) is critical for quantifying lauroyl chains after transesterification . Additional methods:
- Phosphorus assay : Quantify phosphate content to confirm phospholipid concentration.
- Hydroxyl value/saponification value : Determine free hydroxyl groups and ester content using pharmacopeial guidelines (e.g., USP-NF standards) .
- LC-MS : Detect impurities like lysophosphatidic acid or oxidized species .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported phase transition temperatures of DLPA under varying experimental conditions?
DLPA’s phase transition temperature (Tm) varies with pH, ionic strength, and surfactant interactions. For example, Inoue et al. (1988) observed biphasic Tm shifts in DLPA vesicles when exposed to alkyltrimethylammonium bromides due to electrostatic and hydrophobic interactions . To address contradictions:
- Standardize buffer conditions : Use 10 mM Tris-HCl (pH 7.4) and 150 mM NaCl to mimic physiological ionic strength.
- Employ differential scanning calorimetry (DSC) : Conduct three heating/cooling cycles to assess reversibility.
- Control surfactant ratios : Precisely titrate cationic surfactants (e.g., ≤1:0.5 DLPA:surfactant molar ratio) to minimize artifacts .
Q. What strategies are effective in analyzing DLPA's interaction with cationic surfactants in mixed membrane systems?
Cationic surfactants disrupt DLPA membranes via charge neutralization and hydrophobic insertion. Methodological considerations:
- Zeta potential measurements : Monitor surface charge changes to identify critical micelle concentrations (CMCs).
- Fluorescence anisotropy : Use diphenylhexatriene (DPH) probes to quantify membrane fluidity changes.
- Molecular dynamics (MD) simulations : Model surfactant penetration depths and headgroup reorientation .
- Ethical controls : Include non-toxic surfactants (e.g., arginine-based analogs) to compare hemolytic effects .
Q. How should experimental parameters be optimized when using DLPA as a model phospholipid in environmental diffusion studies?
DLPA’s low molecular weight (C27H53O8P) makes it a proxy for dissolved organic phosphorus (DOP) in aquatic systems . To optimize diffusion assays:
- Temperature control : Maintain 4–25°C to mimic natural water conditions.
- Diffusion coefficients : Calculate upper/lower bounds (1.5–3.0 × 10⁻⁶ cm²/s) using Stokes-Einstein equations, accounting for viscosity variations.
- Sampling protocols : Filter samples (0.2 µm) to exclude particulate matter and avoid enzymatic degradation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
